molecular formula C9H7FIN3 B11801433 5-(3-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine

5-(3-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine

Cat. No.: B11801433
M. Wt: 303.07 g/mol
InChI Key: RBXISORYKYERNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

5-(3-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and iodine atoms can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7FIN3

Molecular Weight

303.07 g/mol

IUPAC Name

5-(3-fluorophenyl)-4-iodo-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7FIN3/c10-6-3-1-2-5(4-6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14)

InChI Key

RBXISORYKYERNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=NN2)N)I

Origin of Product

United States

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